(3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine
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Overview
Description
(3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine is an organic compound with the molecular formula C13H15N3. It consists of a pyrimidine ring attached to a methanamine group, which is further connected to a 3,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine typically involves the reaction of 3,5-dimethylbenzylamine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The base used can be potassium carbonate or sodium hydride .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylphenyl)(pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of pyrimidine.
(3,5-Dimethylphenyl)(pyrimidin-4-yl)methanamine: Similar structure but with the methanamine group attached at a different position on the pyrimidine ring.
Uniqueness
(3,5-Dimethylphenyl)(pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C13H15N3/c1-9-6-10(2)8-11(7-9)12(14)13-15-4-3-5-16-13/h3-8,12H,14H2,1-2H3 |
InChI Key |
KBNWQQWFILUGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=NC=CC=N2)N)C |
Origin of Product |
United States |
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